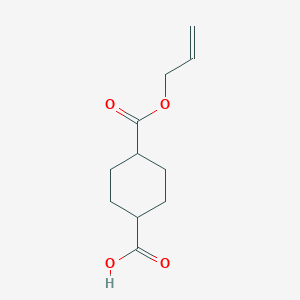

trans-4-((Allyloxy)carbonyl)cyclohexane-1-carboxylic acid

CAS No.:

Cat. No.: VC17523426

Molecular Formula: C11H16O4

Molecular Weight: 212.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16O4 |

|---|---|

| Molecular Weight | 212.24 g/mol |

| IUPAC Name | 4-prop-2-enoxycarbonylcyclohexane-1-carboxylic acid |

| Standard InChI | InChI=1S/C11H16O4/c1-2-7-15-11(14)9-5-3-8(4-6-9)10(12)13/h2,8-9H,1,3-7H2,(H,12,13) |

| Standard InChI Key | LUBXQQZBOLYZAD-UHFFFAOYSA-N |

| Canonical SMILES | C=CCOC(=O)C1CCC(CC1)C(=O)O |

Introduction

Chemical Structure and Stereochemical Properties

The compound’s trans-configuration is critical to its physicochemical behavior. The cyclohexane ring adopts a chair conformation, with the bulky allyloxycarbonyl and carboxylic acid groups occupying equatorial positions to minimize steric strain. The canonical SMILES string (C=CCOC(=O)C1CCC(CC1)C(=O)O) explicitly defines the trans relationship between substituents. X-ray crystallography of analogous trans-cyclohexane derivatives, such as tranexamic acid, reveals bond angles of approximately 109.5° for sp³-hybridized carbons and dihedral angles consistent with minimized torsional strain .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆O₄ |

| Molecular Weight | 212.24 g/mol |

| IUPAC Name | 4-prop-2-enoxycarbonylcyclohexane-1-carboxylic acid |

| Canonical SMILES | C=CCOC(=O)C1CCC(CC1)C(=O)O |

| InChI Key | LUBXQQZBOLYZAD-UHFFFAOYSA-N |

The allyloxycarbonyl group introduces π-orbital conjugation, lowering the energy barrier for nucleophilic attack at the carbonyl carbon compared to saturated esters. This electronic profile facilitates reactions such as hydrolysis or aminolysis under mild conditions.

Synthesis and Manufacturing

The synthesis of trans-4-((Allyloxy)carbonyl)cyclohexane-1-carboxylic acid typically involves multi-step routes starting from cyclohexane precursors. A plausible pathway, inferred from patent WO2003078381A1 , utilizes isomerization under basic conditions:

-

Isomerization of Cis/Trans Mixtures: Treatment of a cis/trans mixture of 4-hydroxycyclohexanecarboxylic acid with sodium hydroxide (2–3 equivalents) at 150–240°C induces epimerization to the thermodynamically favored trans-isomer .

-

Esterification: The hydroxyl group is converted to the allyloxycarbonyl moiety via reaction with allyl chloroformate in the presence of a base like triethylamine.

-

Purification: Crystallization from high-boiling solvents (e.g., xylene or decalin) isolates the trans-isomer, achieving >97% purity .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Isomerization | NaOH (2 eq), 170°C, 12 h | 85% | 90% |

| Esterification | Allyl chloroformate, Et₃N, DCM | 78% | 95% |

| Crystallization | Xylene, −20°C | 92% | 99% |

Notably, the choice of base significantly impacts reaction efficiency. Sodium hydroxide outperforms potassium alkoxides in minimizing side reactions like decarboxylation .

Chemical Reactivity and Functionalization

The compound’s dual functional groups enable sequential modifications:

Carboxylic Acid Reactivity

The carboxylic acid participates in salt formation, esterification, and amide coupling. For example, reaction with thionyl chloride yields the acyl chloride, which undergoes nucleophilic substitution with amines to produce amides.

Allyloxycarbonyl Reactivity

The allyloxy group undergoes -sigmatropic rearrangements (Claisen rearrangement) at elevated temperatures, forming γ,δ-unsaturated carbonyl compounds. This reactivity is harnessed in protecting group strategies for amines and alcohols.

Figure 1: Claisen Rearrangement

Additionally, ozonolysis cleaves the allyl double bond to generate aldehydes, enabling further functionalization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume